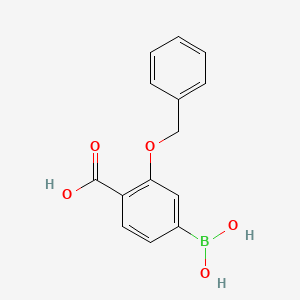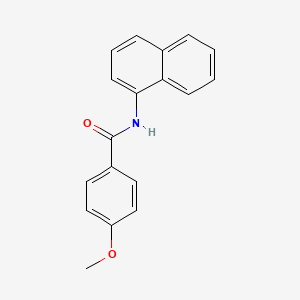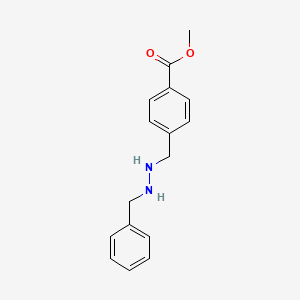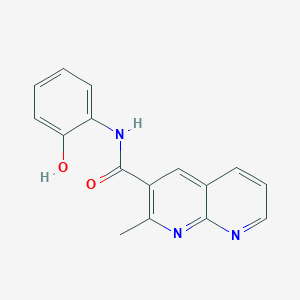![molecular formula C15H11N3O3 B11846692 6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 656833-98-6](/img/structure/B11846692.png)
6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is an organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core fused with a dioxole ring and an aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the dioxole ring and the aminophenyl group. Key steps in the synthesis may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via cyclization reactions involving suitable diol precursors.
Attachment of the Aminophenyl Group: This step often involves nucleophilic substitution reactions where an aminophenyl group is introduced to the quinazolinone-dioxole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis (programmed cell death) and inhibition of cell proliferation.
相似化合物的比较
Similar Compounds
- 6-Methyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- 6,7,7a,8-Tetrahydro-5H-benzo[g][1,3]dioxolo[4’,5’:4,5]benzo[1,2,3-de]quinoline
Uniqueness
6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazolinone derivatives and contributes to its specific interactions with molecular targets.
属性
CAS 编号 |
656833-98-6 |
|---|---|
分子式 |
C15H11N3O3 |
分子量 |
281.27 g/mol |
IUPAC 名称 |
6-(4-aminophenyl)-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C15H11N3O3/c16-9-3-1-8(2-4-9)14-17-11-6-13-12(20-7-21-13)5-10(11)15(19)18-14/h1-6H,7,16H2,(H,17,18,19) |
InChI 键 |
GCCYEAVRGKBOQN-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)NC(=N3)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)
![1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one](/img/structure/B11846622.png)











